molecular formula C10H12O4S B567771 Methyl 2-Methyl-3-(methylsulfonyl)benzoate CAS No. 1256633-15-4

Methyl 2-Methyl-3-(methylsulfonyl)benzoate

Cat. No.: B567771
CAS No.: 1256633-15-4
M. Wt: 228.262
InChI Key: XHFQPCDSXMVFMZ-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-3-(methylsulfonyl)benzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a methyl group at the second position, a methylsulfonyl group at the third position, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-3-(methylsulfonyl)benzoate can be achieved through several methods. One common approach involves the sulfonylation of 2-methylbenzoic acid followed by esterification. The reaction typically proceeds as follows:

    Sulfonylation: 2-Methylbenzoic acid is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

    Esterification: The resulting 2-methyl-3-(methylsulfonyl)benzoic acid is then esterified using methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, typically at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2-Methyl-3-(methylsulfonyl)benzoic acid.

    Reduction: 2-Methyl-3-(methylsulfonyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-Methyl-3-(methylsulfonyl)benzoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-3-(methylsulfonyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Methyl 2-Methyl-3-(methylsulfonyl)benzoate can be compared with other similar compounds, such as:

    Methyl 2-Methylbenzoate: Lacks the methylsulfonyl group, resulting in different chemical reactivity and applications.

    Methyl 3-Methylsulfonylbenzoate:

    Methyl 2-Methyl-4-(methylsulfonyl)benzoate: The position of the methylsulfonyl group is different, affecting its reactivity and applications.

Properties

IUPAC Name

methyl 2-methyl-3-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7-8(10(11)14-2)5-4-6-9(7)15(3,12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFQPCDSXMVFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-15-4
Record name Methyl 2-Methyl-3-(methylsulfonyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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